molecular formula C11H11N3O2 B1452593 5-[4-(Cyclopropyloxy)phenyl]-1,3,4-oxadiazol-2-amine CAS No. 1219828-30-4

5-[4-(Cyclopropyloxy)phenyl]-1,3,4-oxadiazol-2-amine

Cat. No. B1452593
M. Wt: 217.22 g/mol
InChI Key: DOECNUXHGPJYOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-[4-(Cyclopropyloxy)phenyl]-1,3,4-oxadiazol-2-amine” is a chemical compound with the molecular formula C11H11N3O2 . It is available for research use .


Molecular Structure Analysis

The molecular weight of “5-[4-(Cyclopropyloxy)phenyl]-1,3,4-oxadiazol-2-amine” is 217.22 . The compound consists of an oxadiazole ring attached to a phenyl ring via a cyclopropyloxy group .

Scientific Research Applications

Antifungal Activity

  • A study demonstrated the synthesis of a series of 5-(4-(benzyloxy)substituted phenyl)-3-((phenyl amino)methyl)-1,3,4-oxadiazole-2(3H)-thione Mannich bases, which showed promising antifungal activity against several human pathogenic fungal strains. Molecular docking studies suggested these compounds have potential as antifungal drugs (Nimbalkar et al., 2016).

Antibacterial Activity

  • Another research synthesized 2-(2-(cyclopropylmethoxy)phenyl)-5methyl-1,3,4oxadiazole, which was tested for its antibacterial activity (Parameshwar et al., 2017).

Anticancer and Antioxidant Activities

  • A series of 5-aryl-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amines was synthesized and tested against various cancer cell lines. Some derivatives showed significant anticancer activity, and one exhibited promising antioxidant activity (Ahsan et al., 2020).

Antibacterial Activity Against Salmonella Typhi

  • The synthesis of new 2-amino-1,3,4-oxadiazole derivatives with evaluation against Salmonella typhi revealed that some compounds displayed significant antibacterial activity (Salama, 2020).

Antimicrobial, Antioxidant, Antituberculosis, and Anticancer Agents

  • Schiff base indolyl-1,3,4-Oxadiazole, Thiazolidinone, and Azetidinone derivatives were synthesized, showing promising results in antibacterial, radical scavenging, antifungal, antituberculosis, and anticancer activities (Verma et al., 2019).

properties

IUPAC Name

5-(4-cyclopropyloxyphenyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c12-11-14-13-10(16-11)7-1-3-8(4-2-7)15-9-5-6-9/h1-4,9H,5-6H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOECNUXHGPJYOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC=C(C=C2)C3=NN=C(O3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677736
Record name 5-[4-(Cyclopropyloxy)phenyl]-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(Cyclopropyloxy)phenyl]-1,3,4-oxadiazol-2-amine

CAS RN

1219828-30-4
Record name 5-[4-(Cyclopropyloxy)phenyl]-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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